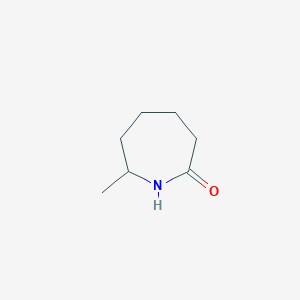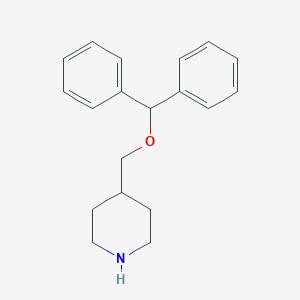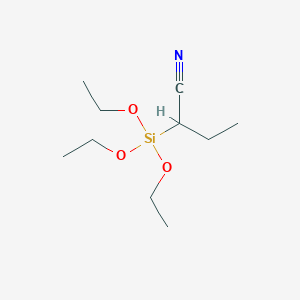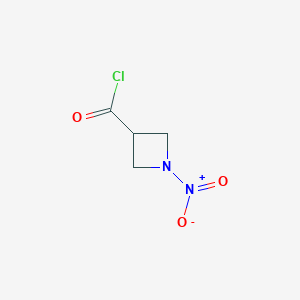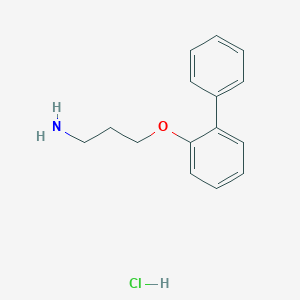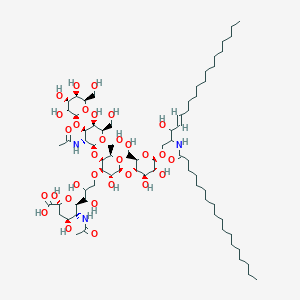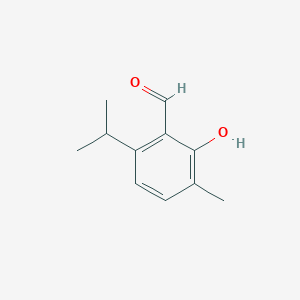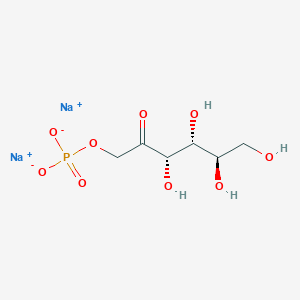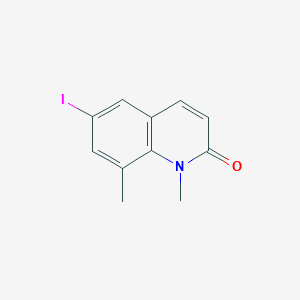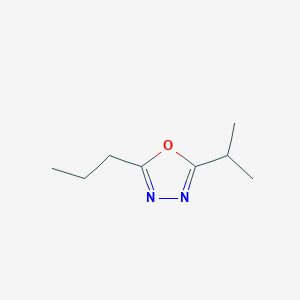
2-Isopropyl-5-propyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its chemical and biological properties, making it an important subject of research in the fields of chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 2-Isopropyl-5-propyl-1,3,4-oxadiazole is not well understood. However, studies have suggested that it may act by inhibiting the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. It may also act by modulating the activity of certain enzymes involved in the inflammatory response.
Biochemical And Physiological Effects
Studies have shown that 2-Isopropyl-5-propyl-1,3,4-oxadiazole has anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have antioxidant properties, which may contribute to its beneficial effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Isopropyl-5-propyl-1,3,4-oxadiazole is its ease of synthesis, which allows for large quantities to be produced for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Isopropyl-5-propyl-1,3,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is its potential use as a biochemical probe to study the function of certain proteins. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-Isopropyl-5-propyl-1,3,4-oxadiazole involves the reaction of propionic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then treated with isopropyl alcohol and sulfuric acid to obtain the final compound. This synthetic method has been widely used to produce large quantities of 2-Isopropyl-5-propyl-1,3,4-oxadiazole for research purposes.
Scientific Research Applications
2-Isopropyl-5-propyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In chemistry, it has been used as a building block for the synthesis of other compounds. In pharmacology, it has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory and analgesic agent. In biochemistry, it has been investigated for its potential use as a biochemical probe to study the function of certain proteins.
properties
CAS RN |
138723-97-4 |
|---|---|
Product Name |
2-Isopropyl-5-propyl-1,3,4-oxadiazole |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-propan-2-yl-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H14N2O/c1-4-5-7-9-10-8(11-7)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
AHFUIKLSBDOXDK-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(O1)C(C)C |
Canonical SMILES |
CCCC1=NN=C(O1)C(C)C |
synonyms |
1,3,4-Oxadiazole,2-(1-methylethyl)-5-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



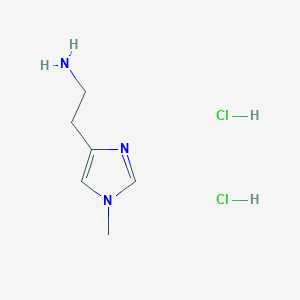

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
